![molecular formula C18H18N2 B14210432 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- CAS No. 836623-57-5](/img/structure/B14210432.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- is a complex organic compound belonging to the class of beta-carbolines. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents.
Métodos De Preparación
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- involves several steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of the appropriate starting materials, which typically include substituted indoles and pyridines.
Cyclization: The key step involves the cyclization of these starting materials to form the pyridoindole core. This is often achieved through a series of condensation reactions.
Purification: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced using appropriate reagents and conditions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Neurodegenerative Diseases: Research has shown that the compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets specific receptors and enzymes, such as estrogen receptors and protein kinases, which play crucial roles in various biological processes.
Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a different substitution pattern and exhibits distinct biological activities.
Indole Derivatives: Various indole derivatives with different substituents and functional groups can be compared based on their chemical and biological properties.
The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research .
Propiedades
Número CAS |
836623-57-5 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1S)-9-methyl-1-phenyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2/c1-20-16-10-6-5-9-14(16)15-11-12-19-17(18(15)20)13-7-3-2-4-8-13/h2-10,17,19H,11-12H2,1H3/t17-/m0/s1 |
Clave InChI |
JVFDAWARXMVDDW-KRWDZBQOSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C3=C1[C@@H](NCC3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(NCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
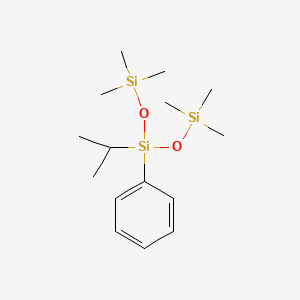
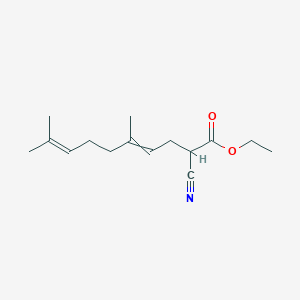



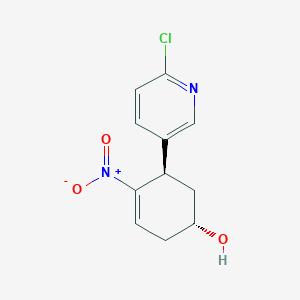
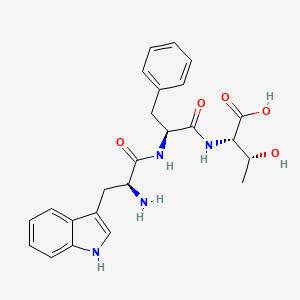
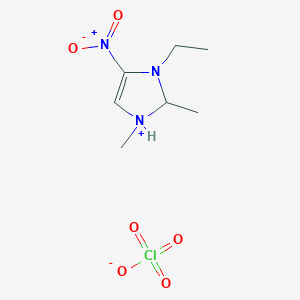
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
